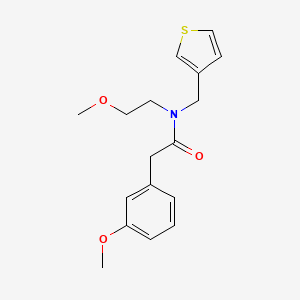

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves acetylation, esterification, and other substitution reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide" by choosing appropriate starting materials and reagents.

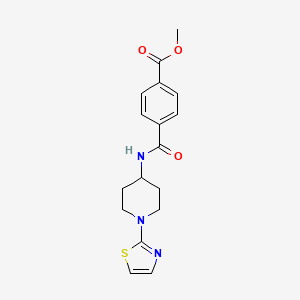

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . The crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was determined, revealing an almost planar structure of the acetamide moiety . These techniques would be applicable for determining the molecular structure of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, transsilylation, and reactions with alcohols. For instance, silaheterocyclic benzoxazasiloles were found to be hydrolyzed to form silanols and could react with methanol and isopropanol . These types of reactions could be relevant for understanding the reactivity of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the introduction of methoxyaryl groups on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold influenced the potency and selectivity of adenosine A3 receptor antagonists . The properties of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide" would likely be affected by its methoxyethyl, methoxyphenyl, and thiophen-3-ylmethyl groups.

Relevant Case Studies

While there are no direct case studies on the compound , the papers provide examples of related compounds being used in various applications. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and evaluated for its anticancer activity . Another study assessed the safety of a flavouring substance structurally related to acetamides . These studies highlight the potential applications of acetamide derivatives in pharmaceuticals and food science.

Scientific Research Applications

Catalytic Hydrogenation and Green Synthesis

Acetamide derivatives are pivotal in the synthesis of various compounds. For instance, the green synthesis approach utilizing catalytic hydrogenation with novel catalysts shows promise for efficient and environmentally friendly production methods. This process is crucial for producing intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, used in azo disperse dyes, highlighting the role of acetamide derivatives in dye manufacturing and potentially in pharmaceuticals (Zhang Qun-feng, 2008).

Herbicide Activity and Environmental Interaction

Acetamide derivatives, such as chloroacetamides, are extensively used as herbicides. Their activity, influenced by soil properties and environmental conditions, underpins research into agricultural chemicals. Studies on chloroacetamide herbicides explore their efficacy, soil interaction, and impact on crop production, providing insights into the environmental behavior of acetamide derivatives and guiding safer agricultural practices (Weisshaar & Böger, 1989).

Advanced Material Synthesis

Research extends into the synthesis of hybrid materials, such as the development of nano-photoinitiators for polymer networks. Acetamide derivatives play a role in creating innovative materials with enhanced properties, such as improved thermal stability and robustness. This area of study not only highlights the chemical versatility of acetamide derivatives but also their potential in material science applications (Gonul S. Batibay et al., 2020).

Pharmacological Research

In the pharmaceutical domain, acetamide derivatives are explored for their therapeutic potential. Synthesis and evaluation of compounds like 2-(4-methoxyphenyl)ethyl]acetamide derivatives for inhibitory activity against enzymes such as protein tyrosine phosphatase 1B (PTP1B) demonstrate the significance of acetamide derivatives in drug discovery. These studies pave the way for developing new treatments for diseases like diabetes, showcasing the pharmacological importance of acetamide derivatives (A. Saxena et al., 2009).

properties

IUPAC Name |

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-8-7-18(12-15-6-9-22-13-15)17(19)11-14-4-3-5-16(10-14)21-2/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLZBRLRXUCYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)

![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)